molecular formula C12H15N3O B13964759 3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13964759
M. Wt: 217.27 g/mol
InChI Key: OXQFZCAVWSDPON-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of quinazolinone derivatives with pyrrolidine. One common method involves the condensation of 2-aminobenzamide with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrrolidine ring.

Scientific Research Applications

3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-3-yl)-quinazolin-2(1H)-one: A similar compound with a quinazolinone core but lacking the dihydro moiety.

    3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline: A related compound with a similar structure but different oxidation state.

Uniqueness

3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific combination of a quinazolinone core and a pyrrolidine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)

InChI Key

OXQFZCAVWSDPON-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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